molecular formula C7H6ClN2+ B1616999 5-Chloro-2-methylbenzenediazonium CAS No. 27580-35-4

5-Chloro-2-methylbenzenediazonium

Cat. No.: B1616999
CAS No.: 27580-35-4
M. Wt: 153.59 g/mol
InChI Key: RRSHLAWSHRGHTL-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenediazonium is an organic compound with the molecular formula C7H6ClN2. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. Diazonium salts are typically unstable and are used immediately after their preparation in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-methylbenzenediazonium typically involves the diazotization of 5-chloro-2-methylaniline. The process includes the following steps:

Industrial Production Methods

For industrial production, the diazotization reaction is often carried out in a continuous flow reactor to ensure better control over reaction conditions and to minimize side reactions. This method enhances the yield and safety of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzenediazonium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-methylbenzenediazonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by other nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylbenzenediazonium is unique due to the presence of both a chlorine and a diazonium group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The chlorine substituent can affect the electron density of the ring, making it more or less reactive in certain reactions compared to its analogs .

Properties

IUPAC Name

5-chloro-2-methylbenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSHLAWSHRGHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885396
Record name Benzenediazonium, 5-chloro-2-methyl-
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Molecular Weight

153.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27580-35-4
Record name 5-Chloro-2-methylbenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27580-35-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 5-chloro-2-methyl-
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Record name Benzenediazonium, 5-chloro-2-methyl-
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Record name Benzenediazonium, 5-chloro-2-methyl-
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Record name 5-chloro-2-methylbenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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